molecular formula C4H7N7 B13945494 6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine CAS No. 928338-69-6

6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine

Cat. No.: B13945494
CAS No.: 928338-69-6
M. Wt: 153.15 g/mol
InChI Key: OFTWXBLIQDWCQD-UHFFFAOYSA-N
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Description

6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine is a fused heterocyclic compound containing both pyrazole and 1,2,3-triazole rings. Triazole derivatives are widely studied for their stability, synthetic accessibility via click chemistry (CuAAC), and diverse biological activities, including anti-cancer and anti-inflammatory effects .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

928338-69-6

Molecular Formula

C4H7N7

Molecular Weight

153.15 g/mol

IUPAC Name

pyrazolo[1,5-c]triazole-3,5,6-triamine

InChI

InChI=1S/C4H7N7/c5-3-1-2-4(6)8-9-11(2)10(3)7/h1H,5-7H2

InChI Key

OFTWXBLIQDWCQD-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N2C1=C(N=N2)N)N)N

Origin of Product

United States

Preparation Methods

Precursor Synthesis: Diamino-Hydrazino-s-Triazine Derivatives

The synthesis of 6H-Pyrazolo[1,5-c]triazole-3,5,6-triamine generally begins with the preparation of 2,4-diamino-6-hydrazino-s-triazine , which serves as a key intermediate. This intermediate is commonly synthesized by reacting 2,4-diamino-6-chloro-1,3,5-triazine with hydrazine under controlled conditions, as described in U.S. Patents and literature sources.

Step Reactants Conditions Outcome
1 2,4-Diamino-6-chloro-1,3,5-triazine + Hydrazine Room temperature, aqueous medium Formation of 2,4-diamino-6-hydrazino-s-triazine

This step is critical as the hydrazino group is essential for subsequent ring closure to form the fused triazole ring system.

Ring Closure via Reaction with Cyanogen Bromide or Related Reagents

The next key step involves ring closure to form the triazolo ring fused to the pyrazole nucleus. This is achieved by reacting the hydrazino-substituted triazine intermediate with reagents of the general formula RCN , where R contains a leaving group such as bromine (e.g., cyanogen bromide). The reaction proceeds in acidic aqueous media, often using 1N hydrochloric acid, at room temperature.

Step Reactants Conditions Outcome
2 2,4-Diamino-6-hydrazino-s-triazine + Cyanogen bromide (BrCN) Acidic aqueous solution (HCl), room temperature, ~30 hours Ring closure to form 1,2,4-triazolo[4,3-a]triazine-3,5,7-triamine hydrochloride salt

The acid dissolves the hydrazino intermediate and facilitates the nucleophilic displacement of the leaving group, leading to cyclization and formation of the fused triazole ring system.

Isolation and Neutralization

After completion of the ring closure reaction, the product is isolated as an acid salt by filtration and washing. To obtain the free base form of 6H-Pyrazolo[1,5-c]triazole-3,5,6-triamine , neutralization is performed using a suitable base such as potassium carbonate, sodium bicarbonate, or sodium hydroxide in aqueous solution.

Step Reactants Conditions Outcome
3 Acid salt of triazolyl-aminotriazine + Base (e.g., K2CO3) Aqueous solution, room temperature Neutralization to free base form of 6H-Pyrazolo[1,5-c]triazole-3,5,6-triamine

This step removes the acid and yields the desired triamine compound in its neutral form.

Alternative Synthetic Routes and One-Pot Methods

One-Pot Synthesis via 1,3-Dipolar Cycloaddition

Recent advancements have demonstrated the use of one-pot synthesis methods involving 1,3-dipolar cycloaddition reactions between ynones and amino azides to directly form fused triazolo-pyrazine derivatives. This method leverages the Huisgen cycloaddition reaction and its regioselective variants to efficiently construct the triazole ring fused to pyrazole in a single step.

Step Reactants Catalyst/Conditions Outcome
One-pot Ynone + Amino azide Copper(I) catalyst or Ruthenium(II) catalyst, mild heating Formation oftriazolo[1,5-a]pyrazine derivatives

This approach is advantageous for its operational simplicity and regioselectivity, enabling the synthesis of 1,5-disubstituted triazoles, which are structurally related to the target compound.

Summary Table of Preparation Methods

Method Key Intermediate Reagents Conditions Advantages References
Classical stepwise synthesis 2,4-Diamino-6-hydrazino-s-triazine Cyanogen bromide, HCl Room temp, aqueous acidic medium, ~30 h Well-established, high purity
Neutralization step Acid salt of triazolyl-aminotriazine Potassium carbonate or similar base Aqueous solution, room temp Easy isolation of free base
One-pot 1,3-dipolar cycloaddition Ynone + Amino azide Cu(I) or Ru(II) catalyst Mild heating Regioselective, operationally simple

Analytical and Characterization Notes

The synthesized 6H-Pyrazolo[1,5-c]triazole-3,5,6-triamine and its intermediates are typically characterized by:

  • Elemental analysis confirming C, H, N composition consistent with the proposed structure.
  • Spectroscopic techniques such as NMR (1H, 13C), IR spectroscopy to confirm ring formation and functional groups.
  • Mass spectrometry to verify molecular weight.
  • Crystallographic studies may be employed to confirm the fused ring system.

Chemical Reactions Analysis

Types of Reactions

6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs

Key Observations :

  • The 1,2,3-triazole ring in the target compound differs from 1,2,4-triazole analogs (e.g., pyrazolo[5,1-c][1,2,4]triazole-3,5,6-triamine) in ring connectivity, affecting electronic properties and binding interactions .
  • Fused systems like 5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazoline exhibit enhanced thermal stability (decomposition >315°C) due to extended conjugation, a feature that may extend to the target compound .

Anti-Cancer Activity :

  • 1,2,3-Triazole-chromene derivatives show potent activity against A549 lung cancer cells (IC₅₀: 0.28–6.30 μM), with electron-donating substituents enhancing potency via bathochromic shifts in emission spectra .

Anti-Inflammatory and Other Activities :

  • 1,2,4-Triazole-benzothiazole derivatives inhibit p38α MAP kinase (IC₅₀: 0.82–4.12 μM), highlighting the role of triazole substitution in modulating activity .
  • Cinchona-1,2,3-triazole derivatives retain conformational preferences of parent alkaloids, enabling retained or enhanced biological activity .

Limitations :

  • The fluorophenyl group in chromene derivatives is critical for anti-cancer activity; its absence reduces potency (IC₅₀: 32.4–596.6 μM) .

Q & A

Q. What are the standard synthetic routes for 6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols. For example:
  • Azo Coupling : React diazonium salts (derived from aniline) with pyrazolo-triazole precursors in ethanol at 0–5°C, followed by extraction with ethyl acetate and purification via chromatography .

  • Alkylation : Use alkyl halides or bromine in dioxane mixtures under reflux (40°C for 8 hours) to introduce substituents, followed by recrystallization from propanol-1 for purity .

  • Key Variables : Temperature (e.g., reflux vs. room temperature), solvent polarity (ethanol vs. dioxane), and stoichiometry of reagents significantly impact yield. For example, alkylation with potassium permanganate in dioxane yielded 55% purity after recrystallization .

    Synthetic Method Yield (%)Key ConditionsReference
    Azo Coupling55–700–5°C, ethyl acetate extraction
    Bromine/Dioxane Alkylation29–55Reflux at 40°C, 8 hours

Q. How can structural characterization of this compound be performed to confirm regiochemistry and tautomeric forms?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • 2D-NMR : Assign signals for NH protons (δH 8.39–7.32 ppm) and carbons (δC 159.9–13.1 ppm) to resolve tautomeric equilibria, particularly for triazole and pyrazole rings .
  • X-ray Diffraction : Resolve ambiguities in tautomerism (e.g., 1H vs. 2H forms) by analyzing bond lengths and angles in the solid state .
  • IR and UV-Vis : Confirm functional groups (e.g., NH stretching at 3462 cm⁻¹) and π-π* transitions (λmax 379.6 nm) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer : Contradictions often arise from assay conditions or compound stability. To address this:
  • Orthogonal Assays : Compare enzyme inhibition (e.g., lanosterol-14α-demethylase docking ) with cytotoxicity (e.g., HepG2 cell apoptosis assays ).
  • Stability Studies : Monitor compound degradation via HPLC under physiological pH/temperature to rule out false positives .
  • Dose-Response Analysis : Use IC50 values (e.g., 4.07–4.29 μM for apoptosis ) to distinguish specific bioactivity from nonspecific toxicity.

Q. How can molecular docking guide the design of derivatives targeting specific enzymes?

  • Methodological Answer :
  • Target Selection : Use enzymes with known crystal structures (e.g., COX-2, PDB ID: 1PXX) for docking simulations .
  • Docking Workflow :

Prepare ligand (protonation states, energy minimization).

Define binding pockets (e.g., lanosterol-14α-demethylase active site).

Score interactions (e.g., hydrogen bonds with triazole NH groups) using AutoDock Vina or Discovery Studio .

  • Validation : Compare predicted binding energies (ΔG) with experimental IC50 values to refine substituent selection .

Q. What experimental and computational approaches optimize reaction conditions for scaled synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loadings to identify optimal parameters (e.g., 40°C for bromine alkylation ).
  • In-line Monitoring : Use TLC (benzene-ethyl acetate 1:1 eluent) or HPLC to track reaction progress and intermediates .
  • Scale-up Challenges : Address exothermicity (e.g., controlled bromine addition) and purification (e.g., sodium acetate precipitation) for reproducibility .

Data Contradiction Analysis

Q. How to interpret conflicting reports on tautomeric stability in pyrazolo-triazole systems?

Q. Table 1: Key Spectral Data for Structural Confirmation

Technique Key Signals InterpretationReference
¹H NMRδH 4.41 (s, N-CH3), 2.74 (s, C-CH3)Alkyl substituent assignment
¹³C NMRδC 159.9 (C6), 153.4 (C10)Aromatic/heterocyclic carbon environments
IR3462 cm⁻¹ (NH stretch)NH group presence

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